![molecular formula C16H15N3OS2 B2989070 Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396798-95-0](/img/structure/B2989070.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves varying the donor groups whilst keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Molecular Structure Analysis
The molecular structure of this compound is based on the BTZ motif . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the photocatalyst can be systematically modified .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a potential visible-light organophotocatalyst . The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by the BTZ motif and the varying donor groups . These properties can be systematically modified to alter the photocatalyst’s optoelectronic and photophysical properties .Wissenschaftliche Forschungsanwendungen
Molecular Aggregation Studies
Benzo[c][1,2,5]thiadiazol derivatives, like the ones studied by Matwijczuk et al. (2016), have been a subject of research for their aggregation behavior in various solvents. These compounds demonstrate different spectral forms and fluorescence effects, which are closely associated with molecular aggregation processes. The aggregation is influenced by differences in the alkyl substituent structure, indicating the substance's potential in studying molecular interactions and photophysical properties (Matwijczuk et al., 2016).
Antimicrobial and Antitubercular Properties
Compounds structurally similar to Benzo[c][1,2,5]thiadiazol-5-yl derivatives have been explored for their antimicrobial and antitubercular properties. For instance, Pancholia et al. (2016) investigated Benzo[d]thiazol derivatives for their anti-mycobacterial activities. Some of these compounds showed potential as anti-mycobacterial agents, suggesting a pathway for the development of new treatments for tuberculosis (Pancholia et al., 2016).
Anticancer Activity
Benzo[b]thiophene derivatives, closely related to Benzo[c][1,2,5]thiadiazol-5-yl compounds, have been studied for their anticancer properties. Research by Inceler et al. (2013) on thiophene-containing pyrazole derivatives indicated significant anticancer activity, particularly against Raji and HL60 cancer cells. This suggests that Benzo[c][1,2,5]thiadiazol-5-yl derivatives might also possess potential as anticancer agents (Inceler et al., 2013).
Anticonvulsant Potential
Compounds with a thiadiazole structure have been explored for their anticonvulsant potential. Rajak et al. (2009) synthesized a series of thiadiazole derivatives and evaluated their anticonvulsant activity, demonstrating that certain structures within this class can be effective in seizure control (Rajak et al., 2009).
Development of Selective Estrogen Receptor Modulators
Jones et al. (1984) explored Benzo[b]thiophene derivatives for their potential as selective estrogen receptor modulators (SERMs). These compounds, including ones structurally similar to Benzo[c][1,2,5]thiadiazol-5-yl derivatives, were found to have significant effects in antagonizing estrogen action, suggesting their potential use in breast cancer treatment (Jones et al., 1984).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its use as a potential visible-light organophotocatalyst . Additionally, more in-depth studies could be conducted to better understand its mechanism of action and to optimize its physical and chemical properties for specific applications .
Wirkmechanismus
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds function as electron donor–acceptor (d–a) systems . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of these photocatalysts can be systematically modified .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications, primarily involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .
Result of Action
Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . This suggests that light conditions could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(12-1-2-14-15(9-12)18-22-17-14)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIBCRZPMPMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.